molecular formula C23H19N3O4 B2864468 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-63-5

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2864468
CAS RN: 899746-63-5
M. Wt: 401.422
InChI Key: PQYIXQSRVHQCKW-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound of interest is related to a broader class of compounds known for their complex heterocyclic structures, which are pivotal in the synthesis of pharmacologically active molecules. For instance, the synthesis and pharmacological activities of various fused oxazines, such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, have been explored due to their potential chemical and pharmacological activities. These compounds are synthesized starting from specific derivatives and are expected to possess considerable antioxidative and anticancer activities, as elucidated through their structure-activity relationship analysis (Mahmoud, El-Bordany, & Elsayed, 2017).

Chemical Reactivity and Derivative Synthesis

The reactivity of related compounds under different conditions has been extensively studied to generate a variety of derivatives. For example, the preparation of pyrazolo[5,1-c][1,4]benzoxazines through reactions involving specific phenylhydrazines with arylaldehydes indicates a method for generating fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions (Shimizu et al., 1990). This highlights the versatility in synthesizing structurally diverse heterocyclic compounds that could have unique biological activities.

Biological Activities and Potential Applications

The exploration of heterocyclic compounds, such as pyrazoloquinazolinones and quinazolinone derivatives, is driven by their potential biological activities. For example, the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential of these compounds in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Molecular Docking and In Vitro Screening

Further research into pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitriles, has led to the synthesis of compounds with promising antimicrobial and antioxidant activities. These compounds have undergone in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This emphasizes the potential of such compounds in the development of new therapeutic agents with antimicrobial and antioxidant properties (Flefel et al., 2018).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-27-20-7-4-5-15-18-12-17(14-8-9-19-21(11-14)29-13-28-19)25-26(18)23(30-22(15)20)16-6-2-3-10-24-16/h2-11,18,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIXQSRVHQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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